molecular formula C29H46O4 B13409782 4-Hydroxytestosterone decanoate

4-Hydroxytestosterone decanoate

Cat. No.: B13409782
M. Wt: 458.7 g/mol
InChI Key: UVSOHSKMNPTYKS-ZUOYALLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxytestosterone decanoate is a synthetic anabolic-androgenic steroid (AAS) and a derivative of testosterone. It is characterized by the presence of a hydroxy group at the fourth position and a decanoate ester at the 17th position. This compound was first patented by G.D. Searle & Company in 1955 . It exhibits moderate anabolic, mild androgenic, and anti-aromatase properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxytestosterone decanoate typically involves the hydroxylation of testosterone at the fourth position followed by esterification with decanoic acid. The hydroxylation can be achieved using various oxidizing agents under controlled conditions. The esterification process involves the reaction of the hydroxylated testosterone with decanoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the production efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxytestosterone decanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include 4-ketotestosterone decanoate, 4-hydroxytestosterone derivatives, and various substituted testosterone esters .

Scientific Research Applications

4-Hydroxytestosterone decanoate has several scientific research applications:

Mechanism of Action

4-Hydroxytestosterone decanoate exerts its effects by binding to androgen receptors in the cytoplasm of cells. Once bound, the receptor-ligand complex translocates to the nucleus, where it alters the transcription and translation of specific genes. This leads to increased protein synthesis and muscle growth. Additionally, the compound inhibits the aromatase enzyme, reducing the conversion of testosterone to estrogen .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxytestosterone decanoate is unique due to its combination of anabolic, androgenic, and anti-aromatase properties. Unlike other similar compounds, it offers a balanced profile of muscle growth promotion and estrogen suppression, making it a valuable compound in both research and potential therapeutic applications .

Properties

Molecular Formula

C29H46O4

Molecular Weight

458.7 g/mol

IUPAC Name

[(8R,9S,10R,13S,14S,17S)-4-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] decanoate

InChI

InChI=1S/C29H46O4/c1-4-5-6-7-8-9-10-11-26(31)33-25-15-14-21-20-12-13-23-27(32)24(30)17-19-28(23,2)22(20)16-18-29(21,25)3/h20-22,25,32H,4-19H2,1-3H3/t20-,21-,22-,25-,28+,29-/m0/s1

InChI Key

UVSOHSKMNPTYKS-ZUOYALLKSA-N

Isomeric SMILES

CCCCCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C(C(=O)CC[C@]34C)O)C

Canonical SMILES

CCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C(C(=O)CCC34C)O)C

Origin of Product

United States

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